Pirenperone
Overview
Description
Pirenperone is a chemical compound known for its role as a serotonin receptor antagonist. It is described as an antipsychotic and tranquilizer, although it was never marketed for clinical use. This compound is a relatively selective antagonist of the serotonin 5-HT2 receptors and has been used extensively in scientific research to study the serotonin system .
Mechanism of Action
Target of Action
Pirenperone is a serotonin receptor antagonist . It is a relatively selective antagonist of the serotonin 5-HT2 receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and schizophrenia among other functions.
Mode of Action
As a serotonin 5-HT2 receptor antagonist , this compound works by binding to these receptors and blocking their activation by serotonin . This prevents the serotonin from exerting its typical effects, leading to changes in the transmission of signals within the brain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin system . By blocking the 5-HT2 receptors, this compound disrupts the normal functioning of this system. The downstream effects of this disruption can vary widely, as the serotonin system is involved in a multitude of neurological processes.
Result of Action
This compound’s action as a serotonin 5-HT2 receptor antagonist leads to a decrease in the effects of serotonin in the brain . This can result in a variety of effects, depending on the specific neurological processes that are being affected. For example, it has been found to block the effects of lysergic acid diethylamide (LSD) in animals .
Biochemical Analysis
Biochemical Properties
Pirenperone interacts with the serotonin 5-HT2 receptors . It is a relatively selective antagonist of these receptors, which means it binds to these receptors and blocks their activity . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
This compound has shown promise in treating Fragile X syndrome, a rare genetic disorder, in a mouse model . The beneficial effects of this compound were likely associated with a significant increase in the activity of the FMR1 gene, which is deficient in Fragile X . This suggests that this compound influences cell function, including impact on cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the serotonin 5-HT2 receptors and blocking their activity . This binding interaction with the receptors leads to changes in gene expression, specifically an increase in the activity of the FMR1 gene .
Temporal Effects in Laboratory Settings
It has been observed that this compound can rescue cognitive and behavioral impairments in a mouse model of Fragile X syndrome . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
It has been observed that this compound can rescue cognitive and behavioral impairments in a mouse model of Fragile X syndrome . This suggests that this compound may have a therapeutic effect at certain dosages.
Metabolic Pathways
Given its interaction with the serotonin 5-HT2 receptors , it is likely that this compound is involved in the serotonin pathway.
Transport and Distribution
Given its ability to bind to the serotonin 5-HT2 receptors , it is likely that this compound is transported and distributed within cells and tissues via these receptors.
Subcellular Localization
Given its interaction with the serotonin 5-HT2 receptors , it is likely that this compound is localized to the areas of the cell where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pirenperone can be synthesized through a multi-step process involving the condensation of various intermediates. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine to form 4-fluorobenzoylpiperidine. This intermediate is then reacted with 2-methylpyrido[1,2-a]pyrimidin-4-one under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve careful control of temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Pirenperone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pirenperone has been used in a variety of scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of serotonin receptor antagonists.
Biology: Research on this compound has provided insights into the serotonin system and its role in various biological processes.
Medicine: Although not marketed, it has been studied for its potential therapeutic effects in conditions like schizophrenia and anxiety.
Industry: It is used as a reference compound in the development of new drugs targeting serotonin receptors .
Comparison with Similar Compounds
- Ketanserin
- Altanserin
- Setoperone
- Risperidone
- Ocaperidone
Comparison: Pirenperone is unique in its relatively selective antagonism of serotonin 5-HT2 receptors. Compared to other similar compounds like Ketanserin and Altanserin, this compound has been particularly useful in research for elucidating the role of 5-HT2A receptors in the effects of serotonergic psychedelics. Its ability to block the effects of lysergic acid diethylamide (LSD) in animal models has been a significant contribution to understanding the serotonin system .
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRYXBZNHDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045182 | |
Record name | Pirenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75444-65-4 | |
Record name | Pirenperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75444-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pirenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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